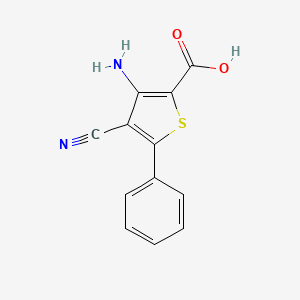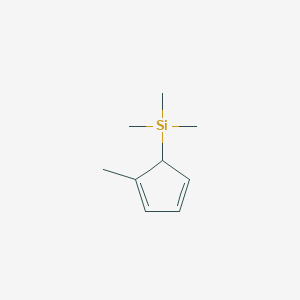
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the molecular formula C12H22Si. This compound is characterized by a cyclopentadienyl ring substituted with methyl groups and a trimethylsilyl group. It is primarily used in organic synthesis and as a precursor in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with a cyclopentadienyl anion. The reaction typically occurs in the presence of a strong base such as sodium hydride or lithium diisopropylamide (LDA) to deprotonate the cyclopentadiene, forming the cyclopentadienyl anion, which then reacts with chlorotrimethylsilane to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce a variety of functionalized cyclopentadienyl compounds .
Aplicaciones Científicas De Investigación
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: Similar in structure but with additional methyl groups on the cyclopentadienyl ring.
(Trimethyl)methylcyclopentadienylplatinum(IV): Contains a platinum center and is used in organometallic chemistry.
Uniqueness
Trimethyl(2-methyl-2,4-cyclopentadien-1-yl)silane is unique due to its specific substitution pattern on the cyclopentadienyl ring and its trimethylsilyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Propiedades
Número CAS |
79410-05-2 |
|---|---|
Fórmula molecular |
C9H16Si |
Peso molecular |
152.31 g/mol |
Nombre IUPAC |
trimethyl-(2-methylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C9H16Si/c1-8-6-5-7-9(8)10(2,3)4/h5-7,9H,1-4H3 |
Clave InChI |
UWLZZTQGOGHMEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC1[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
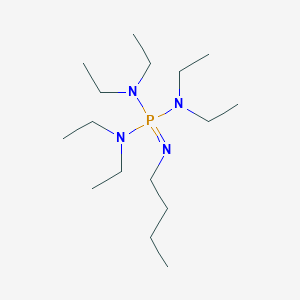
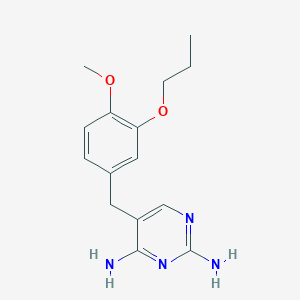
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
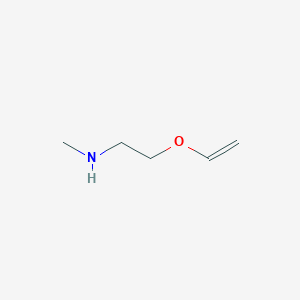
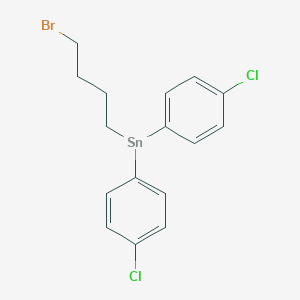
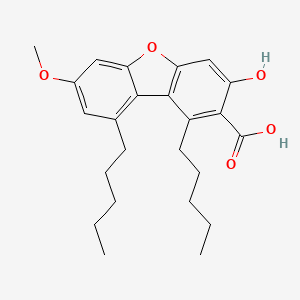
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
